N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a benzoxazepine-derived compound characterized by a fused benzoxazepin core substituted with an isopentyl group at position 5, two methyl groups at position 3, and a cyclohexanecarboxamide moiety at position 6.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-16(2)12-13-25-19-11-10-18(24-21(26)17-8-6-5-7-9-17)14-20(19)28-15-23(3,4)22(25)27/h10-11,14,16-17H,5-9,12-13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXRBRYVYTTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a synthetic compound belonging to the oxazepine class. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core with isopentyl and dimethyl substituents that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmission or hormonal regulation.
Biological Activity and Therapeutic Applications
Research indicates that compounds within the oxazepine class exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazepines may demonstrate cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Neuroprotective Effects : Some studies have reported neuroprotective properties for oxazepine derivatives, potentially useful in treating neurodegenerative diseases .
Case Studies
- In Vitro Studies : A study evaluated the anticancer properties of several oxazepine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .
- In Vivo Studies : Animal model experiments demonstrated that certain oxazepine compounds could reduce tumor size and improve survival rates in mice bearing xenografts of human cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Compounds N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide (CAS: 921540-54-7) and N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide (CAS: 921811-34-9) share the same benzoxazepin scaffold and isopentyl substitution but differ in their benzamide substituents:
- 3,5-Dimethoxybenzamide : Methoxy groups at positions 3 and 5 on the benzamide ring.
- 2,6-Dimethoxybenzamide : Methoxy groups at positions 2 and 4.
Key Insight : The substitution pattern on the benzamide ring influences electronic and steric properties. For example, 2,6-dimethoxy groups may hinder interactions with flat binding pockets compared to the 3,5-substituted analogue .
Analogues with Varied Alkyl Substituents
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide (CAS: 921562-93-8) replaces the isopentyl group with an ethyl chain and introduces a 3,4-dimethylbenzamide substituent:
Key Insight : The isopentyl group in the target compound likely enhances pharmacokinetic properties (e.g., longer half-life) compared to the ethyl-substituted analogue due to greater lipid solubility .
Comparison with Azepinone Derivatives
N-(Hexahydro-2-oxo-1H-azepin-3-yl)-cyclohexanecarboxamide () shares a cyclohexanecarboxamide group but lacks the benzoxazepin core, instead featuring a seven-membered azepinone ring. This compound is reported as a broad-spectrum chemokine inhibitor with anti-inflammatory activity .
Key Insight: The benzoxazepin core in the target compound may offer improved aromatic interactions in biological targets compared to the azepinone derivative, though the latter’s hydrogen-bonding propensity (as seen in its crystal structure) could enhance stability .
Research Findings and Limitations
- Structural-Activity Relationship (SAR) : Substitutions on the benzamide ring and alkyl chains significantly modulate physicochemical and binding properties.
- Data Gaps : Key parameters (e.g., melting point, solubility, in vitro activity) for the target compound and its analogues are absent in the provided evidence, limiting direct pharmacological comparisons .
- Synthetic Feasibility : The isopentyl-substituted benzoxazepin derivatives may require more complex synthetic routes compared to ethyl or smaller alkyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
